molecular formula C20H14ClNO2 B1605280 6-Chloro-2-methoxy-9-phenoxyacridine CAS No. 7478-26-4

6-Chloro-2-methoxy-9-phenoxyacridine

Cat. No.: B1605280
CAS No.: 7478-26-4
M. Wt: 335.8 g/mol
InChI Key: CKWITQOQGJPKOE-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-9-phenoxyacridine is an organic compound with the molecular formula C({20})H({14})ClNO(_{2}). It is a derivative of acridine, a class of compounds known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 2nd position, and a phenoxy group at the 9th position on the acridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methoxy-9-phenoxyacridine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: Starting from acridine, nitration followed by reduction can introduce the amino group at the desired position.

    Chlorination: The amino group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl(_{3})).

    Phenoxylation: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO({3})) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH({2})) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH(_{3})) or phenoxide ions.

Major Products:

    Oxidation: Products include 6-chloro-2-formyl-9-phenoxyacridine or 6-chloro-2-carboxy-9-phenoxyacridine.

    Reduction: Products include 6-amino-2-methoxy-9-phenoxyacridine.

    Substitution: Various substituted acridines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methoxy-9-phenoxyacridine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Comparison with Similar Compounds

    9-Aminoacridine: Known for its use as a fluorescent dye and DNA intercalator.

    Acridine Orange: A well-known nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative used as an antiseptic and for its DNA intercalating properties.

Uniqueness: 6-Chloro-2-methoxy-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and phenoxy groups enhances its ability to interact with biological molecules and provides a scaffold for further functionalization in synthetic chemistry.

Properties

IUPAC Name

6-chloro-2-methoxy-9-phenoxyacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c1-23-15-8-10-18-17(12-15)20(24-14-5-3-2-4-6-14)16-9-7-13(21)11-19(16)22-18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWITQOQGJPKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966912
Record name 6-Chloro-2-methoxy-9-phenoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7478-26-4, 5248-29-3
Record name NSC402894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402894
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-methoxy-9-phenoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methoxy-9-phenoxyacridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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